

# Propargyl-PEG4-S-PEG4-Boc molecular weight and formula

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## Compound of Interest

Compound Name: *Propargyl-PEG4-S-PEG4-Boc*

Cat. No.: *B8106182*

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## In-Depth Technical Guide: Propargyl-PEG4-S-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis applications, and experimental workflows associated with **Propargyl-PEG4-S-PEG4-Boc**, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental molecular characteristics of **Propargyl-PEG4-S-PEG4-Boc** are summarized below.

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>48</sub> O <sub>10</sub> S
Molecular Weight	552.72 g/mol

## Application in PROTAC Synthesis

**Propargyl-PEG4-S-PEG4-Boc** is a polyethylene glycol (PEG)-based PROTAC linker. Its structure is designed for use in "click chemistry," a method known for its high efficiency and specificity.<sup>[1]</sup> The terminal alkyne group on the propargyl end allows for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing an azide group. The Boc-protected amine on the other end can be deprotected to react with a carboxylic acid or other electrophilic groups. This bifunctionality enables the precise linking of a target protein ligand with an E3 ligase ligand, the two key components of a PROTAC molecule.

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using **Propargyl-PEG4-S-PEG4-Boc** via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is a synthesis of best practices and may require optimization for specific substrates.

Objective: To conjugate an azide-functionalized E3 ligase ligand to the alkyne terminus of **Propargyl-PEG4-S-PEG4-Boc**.

Materials:

- **Propargyl-PEG4-S-PEG4-Boc**
- Azide-functionalized E3 ligase ligand
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
- Nitrogen or Argon gas
- Reaction vessel (e.g., round-bottom flask or vial)
- Stir plate and stir bar

- Analytical and preparative HPLC
- Mass spectrometer

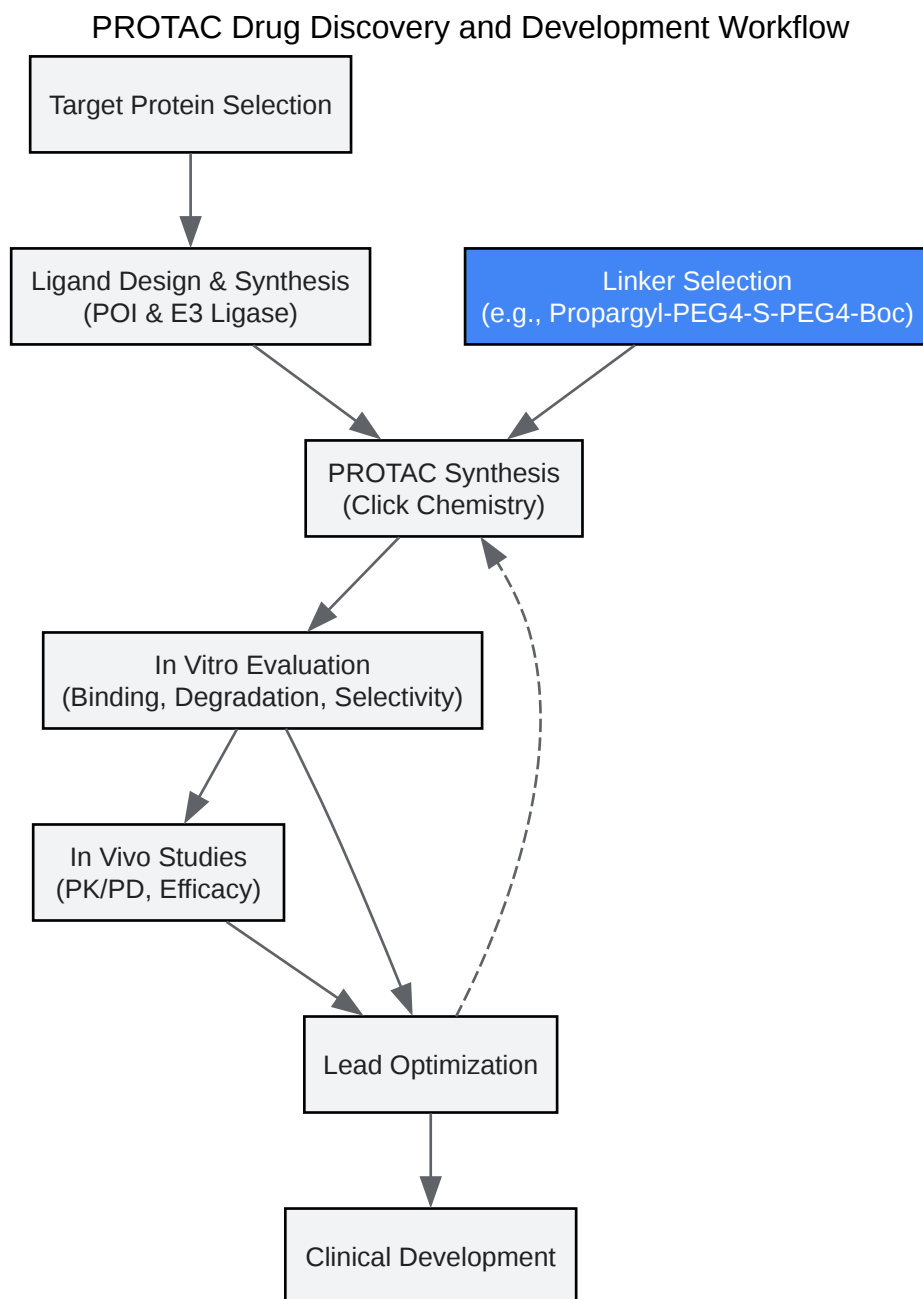
Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **Propargyl-PEG4-S-PEG4-Boc** in the chosen anhydrous solvent.
  - Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in the same solvent.
  - Prepare a 50 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
  - Prepare a 50 mM stock solution of THPTA or TBTA in the reaction solvent.
- Reaction Setup:
  - In a clean, dry reaction vessel, add the desired amount of the azide-functionalized E3 ligase ligand from its stock solution.
  - Add 1.1 to 1.2 equivalents of the **Propargyl-PEG4-S-PEG4-Boc** stock solution to the reaction vessel.
  - Add the reaction solvent to achieve a final concentration of approximately 1-10 mM of the limiting reagent.
  - Add 1 equivalent of the THPTA or TBTA stock solution.
  - Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
- Reaction Initiation and Monitoring:

- Add 0.1 equivalents of the CuSO<sub>4</sub> stock solution to the reaction mixture.
- Initiate the reaction by adding 1 equivalent of the freshly prepared sodium ascorbate stock solution.
- Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up and Purification:
  - Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by preparative HPLC to obtain the desired PROTAC intermediate.
  - Characterize the purified product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to confirm its identity and purity.

## Visualized Workflows

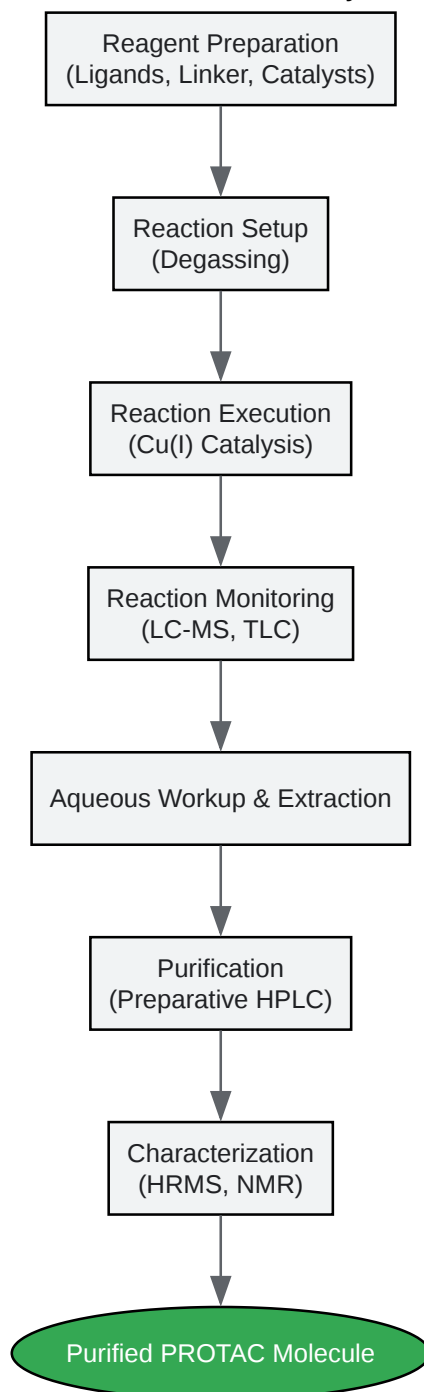
The following diagrams illustrate the key processes in which **Propargyl-PEG4-S-PEG4-Boc** is utilized.



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Caption: A high-level overview of the PROTAC drug discovery and development process.

## Experimental Workflow for PROTAC Synthesis via CuAAC

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Caption: A detailed workflow for the chemical synthesis of a PROTAC molecule.

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## References

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